Iloperidone Carboxylic Acid-d3
Description
Iloperidone Carboxylic Acid-d3 (C23H22D3FN2O5; molecular weight: 431.47) is a deuterated isotopologue of Iloperidone Carboxylic Acid (P95), a major metabolite of the atypical antipsychotic drug Iloperidone (Fanapt®). This compound serves as a critical internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of Iloperidone and its metabolites in pharmacokinetic studies . The deuterium substitution (three deuterium atoms) minimizes isotopic interference during mass spectrometric analysis, enhancing precision in drug metabolism and excretion profiling .
Properties
CAS No. |
1346601-35-1 |
|---|---|
Molecular Formula |
C23H25FN2O5 |
Molecular Weight |
431.479 |
IUPAC Name |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3 |
InChI Key |
AXUKEZOJOPXXTB-FIBGUPNXSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Synonyms |
4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-(methoxy-d3)benzoic Acid; P 95-12113-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Iloperidone and Its Metabolites
(a) Iloperidone (Parent Drug)
- Structure : C24H27FN2O4
- Role : Dopamine D2 and serotonin 5-HT2A receptor antagonist used to treat schizophrenia and bipolar I disorder.
- Key Difference : Unlike Iloperidone Carboxylic Acid-d3, the parent drug lacks deuterium and carboxylic acid functionalization. Its active metabolite, Hydroxy Iloperidone (P88), shares similar receptor binding but differs in metabolic stability .
(b) Hydroxy Iloperidone (P88)
- Structure : C24H26FN2O4
- Role : Active metabolite contributing to Iloperidone’s therapeutic efficacy.
- Comparison : P88 retains the parent drug’s fluorophenyl and piperidinyl groups but lacks the carboxylic acid moiety present in P94. Deuterated analogs (e.g., Hydroxy Iloperidone-d4) are used in tandem with P95-d3 for comprehensive metabolite tracking .
(c) Iloperidone Carboxylic Acid (P95, Non-Deuterated)
- Structure : C23H23FN2O5
- Role : Terminal metabolite resulting from oxidative degradation of Iloperidone.
- Key Difference: The non-deuterated form (P95) is pharmacologically inactive but essential for assessing drug clearance. Its deuterated version (P95-d3) eliminates assay variability caused by endogenous compounds .
Deuterated Analogs of Iloperidone-Related Compounds
(a) Desfluoro Iloperidone-d3
- Structure : C24H25D3N2O4
- Role : Impurity reference standard for quality control.
- Comparison : Differs from P95-d3 in the absence of fluorine and presence of a chloropropoxy group. Used to monitor synthetic impurities rather than metabolism .
(b) Iloperidone-d3
Deuterated Carboxylic Acid Metabolites of Other Drugs
(a) Ibuprofen Carboxylic Acid-d3
- Structure : C13H13D3O4
- Role : Internal standard for quantifying ibuprofen’s carboxylic acid metabolite.
- Comparison : While structurally distinct from P95-d3, both compounds exemplify deuterated carboxylic acids used to enhance analytical specificity in pharmacokinetics. P95-d3’s fluorinated aromatic system contrasts with ibuprofen’s propionic acid backbone .
(b) (S)-Malic Acid-d3
Analytical and Pharmacokinetic Comparisons
Research Findings and Implications
- Metabolic Stability : P95-d3’s deuterium labeling reduces metabolic interference, enabling precise tracking of Iloperidone’s elimination half-life (~18–33 hours in humans) .
- Therapeutic Inactivity: Unlike P88, neither P95 nor P95-d3 binds to D2/5-HT2A receptors, underscoring its role as a clearance marker rather than a therapeutic agent .
- Cross-Compound Utility : The use of deuterated carboxylic acids like P95-d3 and Ibuprofen Carboxylic Acid-d3 demonstrates a standardized approach to improving assay reproducibility across drug classes .
Q & A
Q. How should contradictory findings in deuterium isotope effect studies be addressed in peer-reviewed manuscripts?
- Methodological Answer : Use the “Discussion” section to hypothesize mechanistic explanations (e.g., solvent isotope effects vs. kinetic differences). Provide raw data in supplementary materials for independent verification. Reference conflicting studies directly and propose follow-up experiments (e.g., isotope tracing under varied pH) .
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